Benzoyl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

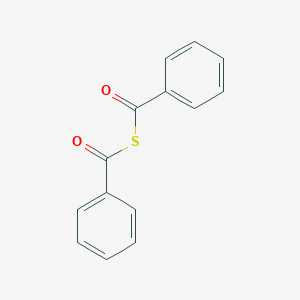

Benzoyl sulfide is a useful research compound. Its molecular formula is C14H10O2S and its molecular weight is 242.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41899. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Benzoyl sulfide is primarily utilized in the synthesis of various organic compounds. Its ability to act as a sulfur source makes it valuable in reactions involving the formation of carbon-sulfur bonds.

- Synthesis of Benzyl Sulfides : this compound can be involved in the synthesis of benzyl sulfides through nucleophilic substitution reactions. For example, reactions using benzyl Grignard reagents with phosphinic acid thioesters have been reported to yield benzyl sulfides efficiently. This process showcases the ambident electrophilicity of phosphinic acid thioesters, allowing for selective S-benzylation .

- Polysulfide Production : Research has demonstrated that this compound derivatives can be utilized to produce polysulfides, which are important in various applications including materials science and biochemistry. Specifically, studies on benzyl polysulfides have shown their potential for controlled release of hydrogen sulfide (H₂S), a signaling molecule with significant biological roles .

Pharmaceutical Applications

This compound derivatives have been explored for their therapeutic potentials:

- Antimicrobial Properties : Certain this compound compounds exhibit antimicrobial activities, making them candidates for developing new antibacterial agents. The efficacy of these compounds against various pathogens highlights their potential role in pharmaceuticals .

- Acne Treatment : Benzoyl peroxide, a derivative of this compound, is widely used in dermatology for treating acne. Its mechanism involves the release of free radicals that help reduce acne-causing bacteria and promote skin turnover .

Material Science

This compound and its derivatives are also significant in the field of material science:

- Polymerization Initiators : Benzoyl peroxide, closely related to this compound, serves as a radical initiator in polymerization processes. It is extensively used in the production of plastics and resins due to its ability to initiate chain-growth polymerization reactions safely .

- Rubber Curing Agents : The compound is employed as a curing agent in rubber manufacturing, enhancing the mechanical properties and durability of rubber products.

Environmental Considerations

The production methods for this compound derivatives have evolved to address environmental concerns:

- Green Chemistry Approaches : Recent advancements include green synthetic routes that minimize waste and reduce hazardous byproducts. For instance, reactions utilizing dual-functional ionic liquids have been developed to produce benzyl phenyl sulfide derivatives efficiently while adhering to environmentally friendly practices .

Case Studies

Eigenschaften

CAS-Nummer |

1850-15-3 |

|---|---|

Molekularformel |

C14H10O2S |

Molekulargewicht |

242.29 g/mol |

IUPAC-Name |

S-benzoyl benzenecarbothioate |

InChI |

InChI=1S/C14H10O2S/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h1-10H |

InChI-Schlüssel |

KIHBJERLDDVXHD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)SC(=O)C2=CC=CC=C2 |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)SC(=O)C2=CC=CC=C2 |

Key on ui other cas no. |

1850-15-3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.